Product packaging for Boc-N-Me-His(Boc)-OH(Cat. No.:)

Boc-N-Me-His(Boc)-OH

Cat. No.: B12083928
M. Wt: 369.4 g/mol
InChI Key: OMDHNZXOCLBECO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-His(Boc)-OH, with the molecular formula C17H17N3O6 and a molecular weight of 369.4 g/mol, is a specially protected and modified derivative of L-histidine designed for advanced peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) . This building block features a tert-butoxycarbonyl (Boc) group on the alpha-amino group and another Boc group protecting the imidazole ring of the histidine side chain, a strategy employed to prevent epimerization during the coupling process . The defining feature of this compound is the N-methylation on its peptide backbone. Incorporating N-methyl amino acids into peptides is a key strategy in medicinal chemistry to enhance metabolic stability, modulate bioavailability, and alter conformational properties of the final peptide product. The Boc protecting group is known for its stability towards bases and most nucleophiles, allowing for orthogonal protection strategies when used alongside other protecting groups like Fmoc . When planning syntheses with this derivative, researchers should note that the Boc group is cleaved under anhydrous acidic conditions. This reagent is intended for research applications only and is not for diagnostic or therapeutic use. It should be stored in a cool, dry environment to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27N3O6 B12083928 Boc-N-Me-His(Boc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27N3O6

Molecular Weight

369.4 g/mol

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m0/s1

InChI Key

OMDHNZXOCLBECO-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Boc N Me His Boc Oh

Regioselective N-Methylation Strategies for Histidine Derivatives

The introduction of a methyl group onto a histidine framework is a critical modification that can alter the biological and chemical properties of the resulting molecule. Achieving regioselectivity—specifically, methylation of the α-amino group (Nα) over the imidazole (B134444) ring nitrogens (Nπ or Nτ)—is a primary challenge in the synthesis of compounds like Boc-N-Me-His(Boc)-OH. The nucleophilic character of both the α-amino group and the imidazole nitrogen atoms necessitates carefully designed synthetic strategies. General Nα-methylation can be broadly approached via two main routes: direct alkylation after suitable protection or a multi-step reductive amination process. However, the application of these methods to histidine is complicated by the reactivity of its side chain. google.comgoogle.com

Approaches for Imidazole Nitrogen Selectivity (Nπ vs. Nτ)

While the target compound is Nα-methylated, understanding the competing methylation on the imidazole ring is crucial for developing a selective synthesis. The imidazole ring possesses two nitrogen atoms, Nπ (tele, τ) and Nτ (pros, π), which exhibit distinct reactivity based on their electronic environment and steric accessibility. acs.org

Enzymatic methylation demonstrates high regioselectivity, with specific methyltransferases targeting either the Nπ or Nτ position. acs.org In chemical synthesis, achieving such selectivity is more complex. Direct alkylation of histidine derivatives often leads to a mixture of Nπ- and Nτ-methylated products, alongside the desired Nα-methylated compound and even di-alkylated species. google.comresearchgate.net

A prevalent strategy to control Nα-methylation is the Fukuyama method, which involves a three-step sequence:

Sulfonylation: The primary α-amino group is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This protection activates the amine, making the N-H proton acidic. acs.orgnih.govbeilstein-journals.org

Methylation: The resulting sulfonamide is then methylated under basic conditions using a methylating agent like dimethyl sulfate (B86663) or methyl iodide. acs.orgbeilstein-journals.org

Deprotection: The o-NBS group is selectively removed using a thiol nucleophile, such as thiophenol or mercaptoethanol, to reveal the Nα-methylated amine. nih.govepo.org

This method has proven effective for a range of amino acids and is compatible with solid-phase peptide synthesis (SPPS). nih.govepo.org However, its application to histidine requires that the imidazole side chain is appropriately protected to prevent undesired side reactions. google.com

Another approach involves direct alkylation of a fully protected histidine derivative. For instance, Nα-Boc-Nτ-tosyl-L-histidine has been successfully Nα-methylated using a strong, sterically hindered base like potassium tert-butoxide (KOtBu) with methyl iodide in THF. google.com This method avoids the multi-step sequence of the Fukuyama approach but requires a specific protecting group scheme (e.g., Tosyl on the imidazole) that can withstand the harsh basic conditions.

Table 1: Comparison of Nα-Methylation Strategies for Amino Acids

StrategyKey ReagentsAdvantagesDisadvantages & Challenges with HistidineRef
Fukuyama Method 1. o-NBS-Cl, Base2. (Me)₂SO₄, DBU3. Thiophenol, BaseHigh efficiency, compatibility with SPPS and Fmoc chemistry, avoids over-methylation.Multi-step process, potential for side reactions on unprotected imidazole. acs.org, epo.org, nih.gov
Direct Alkylation Strong Base (e.g., KOtBu, NaH), Methyl Iodide (MeI)Fewer steps, potentially higher overall yield.Requires strong base, risk of racemization, competing imidazole methylation is a major issue. google.com
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaCNBH₃, Zn)Mild conditions, widely applicable.For histidine, can cause excess methylation on the imidazole side chain. google.com, researchgate.net, researchgate.net

Stereochemical Control during N-Methylation Processes

Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of chiral amino acid derivatives. The Nα-methylation process introduces a significant risk of racemization, particularly during the saponification of Nα-methyl amino acid esters. acs.org The absence of an acidic N-H proton on the protected, methylated nitrogen means that basic conditions can more readily lead to the deprotonation of the α-carbon, resulting in epimerization. acs.org

Studies have shown that hydrolysis of Nα-methyl-Nα-o-NBS-amino acid methyl esters with strong bases like lithium hydroxide (B78521) (LiOH) can cause significant racemization (8-10%). acs.org To mitigate this, alternative, non-basic hydrolysis conditions have been developed. An effective method involves using an SN2-type saponification with lithium iodide (LiI) in a solvent like ethyl acetate, which cleaves the ester without disturbing the chiral center. acs.org Similarly, selection of a hindered base like potassium tert-butoxide for direct alkylation can minimize epimerization by favoring N-alkylation over α-proton abstraction. google.com

Strategic Incorporation of Boc Protecting Groups

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, valued for its stability to a wide range of conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.orggoogle.com In the synthesis of this compound, two Boc groups are strategically installed: one on the α-amino group and one on the imidazole side chain.

Nα-Boc Protection Methodologies

The protection of the α-amino group of an amino acid is typically the initial step in its synthetic manipulation. The standard and most common method for introducing the Nα-Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orggoogle.com The reaction is generally performed under basic conditions, either in an aqueous/organic solvent mixture using a base like sodium hydroxide or in an organic solvent with a tertiary amine like triethylamine. The mechanism involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of the Boc anhydride. google.com This procedure is highly efficient and chemoselective for the amino group.

Imidazole Nτ-Boc Protection Strategies

Protecting the imidazole side chain of histidine is crucial to prevent side reactions during subsequent synthetic steps, such as peptide coupling or Nα-alkylation. The imidazole nitrogen can be protected with a Boc group, typically by reacting an Nα-protected histidine, such as Boc-His-OH, with an additional equivalent of Boc₂O under basic conditions. chemicalbook.comp3bio.com This leads to the formation of the di-Boc derivative, Nα,Nτ-bis-Boc-L-histidine (Boc-His(Boc)-OH). p3bio.comglpbio.com This fully protected derivative is a key intermediate in the synthesis of the target compound and is commercially available, though it can also be prepared as needed. p3bio.comgoogle.com The Boc group on the imidazole is more labile than the Nα-Boc group and requires careful handling during subsequent reaction workups to prevent its premature cleavage.

Novel Synthetic Routes and Mechanistic Investigations for this compound

A definitive, single-pot synthetic route for this compound is not extensively detailed in the literature, reflecting the compound's complexity. However, a plausible pathway can be constructed by combining established methodologies for Nα-Boc protection, imidazole protection, and Nα-methylation.

A proposed synthetic pathway would commence with L-histidine and proceed through several key stages:

Double Boc Protection: L-histidine is first converted to Nα-Boc-L-histidine using one equivalent of Boc₂O. Subsequent reaction with another equivalent of Boc₂O yields Nα,Nτ-bis-Boc-L-histidine (Boc-His(Boc)-OH). chemicalbook.comp3bio.com

Carboxyl Protection: The carboxylic acid must be protected, typically as a methyl or benzyl (B1604629) ester, to prevent its interference in the subsequent methylation step.

Nα-Methylation: This is the most challenging step. Given the instability of the imidazole Boc group to strong bases, the direct alkylation method using KOtBu is likely unsuitable. google.com A more viable approach would be to leverage the Fukuyama (o-NBS) methodology. This would involve selectively removing the Nα-Boc group, performing the three-step o-NBS protection, methylation, and deprotection sequence, and then re-introducing the Boc group onto the newly formed secondary Nα-methyl amine. acs.orgnih.gov This multi-step process, while lengthy, offers a higher degree of control and selectivity, minimizing side reactions on the imidazole ring, which remains protected by its own Boc group throughout the sequence.

Final Deprotection: The final step would be the selective saponification of the carboxyl protecting ester, using conditions known to minimize racemization, such as LiI, to yield the final product, this compound. acs.org

The primary mechanistic hurdle remains the competing nucleophilicity of the imidazole ring. Even with protection, the choice of reagents and conditions for Nα-methylation is critical to prevent side-product formation. The development of more direct and atom-economical routes for the selective Nα-methylation of fully protected histidine derivatives remains an active area of research.

One-Step Synthesis Protocols

Another relevant one-step approach involves the direct and simultaneous N-α and N-1(τ) alkylation of N-α-Boc-L-histidine methyl ester. researchgate.net This method, using an alkyl halide in the presence of sodium hydride in a solvent like DMF, has been shown to produce N-α,N-1(τ)-dialkyl-L-histidines in high yields. researchgate.net By carefully selecting the methylating agent and reaction conditions, this protocol could be tailored for the specific synthesis of this compound.

A key challenge in the synthesis of histidine derivatives is controlling the regioselectivity of alkylation on the imidazole ring. Research has shown that the sterically bulky N(α)-Boc protecting group can shield the N(π) nitrogen, thereby directing alkylation to the N(τ) position. thieme-connect.com This principle is crucial for developing a regioselective one-step synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide and amino acid synthesis to minimize environmental impact and improve safety. nih.govresearchgate.net A major focus is the replacement of hazardous solvents with more benign alternatives.

Table 1: Greener Solvents in Peptide Synthesis

Conventional SolventGreener Alternative(s)Rationale for Change
N,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (B87167) (DMSO), N-Butylpyrrolidinone (NBP), γ-Valerolactone (GVL)DMF is classified as a substance of very high concern (SVHC) due to its reproductive toxicity. tandfonline.com
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)DCM is a suspected carcinogen and an environmental pollutant. acs.org

The use of solvents like 2-MeTHF and EtOAc has been successfully demonstrated in solid-phase peptide synthesis (SPPS), offering a greener alternative to traditional solvents like DMF and DCM. acs.org Dimethyl sulfoxide (DMSO), a byproduct of the wood industry, has been explored as a green solvent for N-methylation reactions, offering low toxicity and broad substrate scope. chemistryviews.org

Furthermore, solvent-free synthesis using ball-milling technology represents a significant advancement in green chemistry. acs.org This mechanochemical approach has been successfully employed for the synthesis of N-protected amino acids, including Boc-protected derivatives, in good to excellent yields with a reduced environmental footprint compared to classical solution-phase syntheses. acs.org The adoption of such solvent-free methods for the synthesis of this compound could offer substantial environmental and economic benefits.

Enzymatic Synthesis Pathways for N-Methylated Histidine Derivatives

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods for the production of N-methylated amino acids. Histidine methyltransferases (HMTs) are enzymes that catalyze the methylation of histidine residues. rsc.org

A key enzyme in this context is the SAM-dependent methyltransferase EgtD from Mycobacterium smegmatis, which has been shown to catalyze the Nα-trimethylation of free histidine. rsc.orguniprot.org While this enzyme naturally produces the trimethylated product, hercynine, its substrate specificity for L-histidine suggests potential for engineering or controlled application to achieve monomethylation. uniprot.org

Other identified histidine methyltransferases include METTL9 and METTL18 in mammals. elifesciences.orgbiorxiv.org METTL18, for instance, is a histidine-specific methyltransferase targeting the τ-N position of histidine in ribosomal protein RPL3. elifesciences.orgbiorxiv.org The discovery and characterization of these enzymes open up possibilities for their application in the biocatalytic synthesis of specifically methylated histidine derivatives.

The primary challenge in applying these enzymatic methods to the synthesis of this compound lies in the compatibility of the enzymes with the protected substrate. The bulky Boc groups at both the α-amino and imidazole nitrogen positions may hinder the enzyme's ability to bind and catalyze the methylation reaction. Further research into enzyme engineering and optimization of reaction conditions would be necessary to overcome this hurdle.

Optimization of Reaction Conditions for this compound Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of base, solvent, temperature, and the nature of the methylating agent.

In the direct alkylation of N(α)-Boc-histidine methyl ester, a study on N(τ)-allylation demonstrated that the choice of base and solvent significantly impacts regioselectivity and yield. thieme-connect.com For instance, using cesium carbonate (Cs₂CO₃) as the base in acetone (B3395972) at ambient temperature resulted in excellent yields and regioselectivity for the N(τ)-allyl product. thieme-connect.com Similar systematic screening of bases (e.g., NaH, KOtBu) and solvents can be applied to the methylation of Boc-His(Boc)-OH to identify the optimal conditions.

Table 2: Factors for Optimization in N-Methylation of Protected Histidine

ParameterVariables to ConsiderPotential Impact on Yield and Purity
Base Inorganic bases (e.g., Cs₂CO₃, K₂CO₃), Hindered organic bases (e.g., DBU), Metal hydrides (e.g., NaH)Affects deprotonation of the amine and imidazole, influencing reactivity and side reactions.
Solvent Aprotic polar (e.g., DMF, CH₃CN), Ethereal (e.g., THF), Greener alternatives (e.g., 2-MeTHF, DMSO)Influences solubility of reactants and can affect reaction rates and selectivity.
Temperature Sub-ambient to elevated temperaturesCan control the rate of reaction and minimize side reactions or degradation.
Methylating Agent Methyl iodide, Dimethyl sulfate, TrimethylsilyldiazomethaneReactivity and potential for over-methylation.

Advanced approaches, such as the use of deep learning and machine learning algorithms, are emerging as powerful tools for the prediction and optimization of reaction outcomes in peptide synthesis. amidetech.com By analyzing large datasets of reaction conditions and corresponding yields, these models can predict the optimal parameters for the synthesis of a target molecule like this compound, thereby accelerating the development of efficient synthetic protocols. amidetech.com

Scale-Up Considerations for Industrial Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

A key aspect of scaling up is the development of robust and reproducible synthetic processes. researchgate.net This involves minimizing the number of steps, avoiding chromatographic purifications, and utilizing crystallization as the primary method for product isolation and purification. google.com A process patent for the manufacture of derivatized amino acids highlights the importance of improving productivity and reducing the excess of starting materials, which are critical for the economic viability of large-scale production. google.com

The choice of equipment is also crucial. For large-scale synthesis, moving from batch reactors to continuous flow systems can offer significant advantages, including better control over reaction parameters, improved heat and mass transfer, and enhanced safety. orgsyn.org

Furthermore, the principles of green chemistry become even more critical at an industrial scale due to the large volumes of solvents and reagents used. The implementation of solvent recycling systems and the use of less hazardous materials are essential for sustainable manufacturing. tandfonline.com The cost and availability of starting materials, such as the protecting groups and the histidine precursor, are also major considerations for industrial production. The development and large-scale synthesis of peptide therapeutics have contributed to the availability of highly pure Fmoc and Boc protected amino acids at a lower cost due to economies of scale. altabioscience.com

Applications in Peptide Chemistry

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides. wikipedia.org Boc-protected amino acids, including Boc-His(Boc)-OH, are widely used in this technique. google.com The use of N-methylated amino acid derivatives like this compound in SPPS allows for the creation of peptides with modified backbones. merckmillipore.com The incorporation of these building blocks can be achieved using standard coupling reagents such as HATU. google.com

Role in the Synthesis of Biologically Active Peptides

Utility as a Research Tool in Chemical Biology

Modified amino acids like this compound are invaluable tools for researchers in chemical biology. They allow for the systematic investigation of structure-activity relationships in peptides. By replacing a natural amino acid with its N-methylated counterpart, scientists can probe the importance of the amide hydrogen bond and the local conformation for biological activity. Boc-His(3-Me)-OH, a related compound, is used in the study of enzyme interactions and protein folding. chemimpex.com

Analytical and Characterization Techniques for Boc N Me His Boc Oh and Its Intermediates

Spectroscopic Methods for Structural Elucidation of Boc-N-Me-His(Boc)-OH (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the various functional groups.

In ¹H NMR spectra, characteristic signals are expected for the protons of the tert-butoxycarbonyl (Boc) protecting groups, the N-methyl group, the histidine imidazole (B134444) ring, and the chiral α-carbon. The presence of rotamers, due to restricted rotation around the C-N bond of the urethane (B1682113) and the N-methyl group, can lead to the splitting of NMR signals, which is a known phenomenon for N-methylated and Boc-protected amino acids. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing signals for all carbon atoms, including the carbonyl carbons of the Boc groups and the carboxylic acid, as well as the carbons of the imidazole ring and the aliphatic chain.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Boc (α-amino)~1.4Singlet (s)9H
Boc (imidazole)~1.6Singlet (s)9H
N-Methyl~2.8 - 3.2Singlet (s)3H, may show broadening or splitting due to rotamers
β-CH₂~3.0 - 3.4Multiplet (m)Diastereotopic protons
α-CH~4.5 - 4.8Multiplet (m)
Imidazole C2-H~7.5 - 8.0Singlet (s)
Imidazole C4(5)-H~6.8 - 7.2Singlet (s)
COOHVariableBroad singlet (br s)Often not observed

Chromatographic Purity Assessment of this compound (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for determining the purity of this compound and for identifying any potential impurities that may have formed during its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of protected amino acids. A reversed-phase (RP-HPLC) method, typically using a C18 column, is employed. The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. For many commercial Fmoc-protected amino acids, a purity of >99% is achievable. nih.gov Similar standards are expected for Boc-protected derivatives. For example, Boc-N-Me-Val-OH is commercially available with a purity of at least 98.0 area% by HPLC. avantorsciences.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main peak as this compound by its mass-to-charge ratio (m/z) and for identifying the structures of any impurities. For instance, LC-MS has been used to monitor the synthesis of related compounds and to characterize by-products. bris.ac.uk

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net UPLC systems, often coupled with mass spectrometry (UPLC-MS/MS), are increasingly used for the analysis of amino acids and their derivatives. nih.gov These methods allow for rapid and accurate purity determinations. For example, UPLC analysis has been used to demonstrate the high purity (>99%) of Fmoc-His(Boc)-OH. amazonaws.com

Interactive Data Table: Typical HPLC/UPLC Conditions for Purity Assessment

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm for UPLC)
Mobile Phase A 0.1% Formic Acid or TFA in Water
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFA
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.2 - 1.0 mL/min
Detection UV at 210-220 nm
Column Temperature 25 - 40 °C

Enantiomeric Purity Determination and Racemization Monitoring of this compound

Ensuring the enantiomeric purity of this compound is critical, as racemization during synthesis or coupling can lead to the formation of undesired diastereomeric peptides.

The determination of enantiomeric purity is typically achieved using chiral chromatography , either by HPLC or Gas Chromatography (GC). For HPLC, this involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely effective for the separation of a broad range of chiral compounds. windows.net The N-protected amino acid can often be analyzed directly.

Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Histidine and its derivatives are particularly susceptible to racemization during peptide coupling reactions. mdpi.com The imidazole ring can act as a base, promoting the formation of an oxazolone (B7731731) intermediate which readily racemizes. mdpi.com The use of protecting groups on the imidazole nitrogen, such as the Boc group in this compound, is designed to suppress this side reaction. cem.com

Monitoring for racemization is crucial, especially during the synthesis and subsequent use of the protected amino acid. Capillary electrophoresis has also been employed to study the extent of racemization during peptide synthesis, with detection limits for the minor enantiomer often below 0.5%. researchgate.net

Interactive Data Table: Methods for Enantiomeric Purity Determination

TechniquePrincipleTypical Application
Chiral HPLC Separation of enantiomers on a chiral stationary phase.Direct analysis of the enantiomeric excess of this compound.
GC-MS on Chiral Column Separation of volatile derivatives of the enantiomers on a chiral GC column.Requires derivatization but offers high sensitivity. cat-online.com
Derivatization with Chiral Reagent followed by HPLC Formation of diastereomers which are then separated on a standard achiral HPLC column.An indirect method that can be very effective.

Applications of Boc N Me His Boc Oh in Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the integration of N-methylated amino acids like Boc-N-Me-His(Boc)-OH presents unique challenges and opportunities. The steric hindrance imparted by the N-methyl group necessitates optimized coupling conditions to achieve efficient peptide bond formation. peptide.comcem.com

The coupling of N-methylated amino acids is often sluggish due to the increased steric bulk around the secondary amine. peptide.comcem.com Consequently, standard coupling reagents may not be sufficient to drive the reaction to completion. For these challenging couplings, more potent activating reagents are required.

Several coupling reagents have proven effective for incorporating N-methylated amino acids:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids, including N-methylated residues. peptide.combachem.com It is often used in combination with a tertiary base like N,N-diisopropylethylamine (DIPEA). peptide.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole) are also highly recommended for coupling N-methylated amino acids, demonstrating high efficiency where other reagents may fail. nih.gov

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) has been utilized for difficult couplings, including those involving N-methylated amino acids. peptide.com

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with reactivity comparable to HATU and is considered a safer alternative to HOBt or HOAt-based reagents. bachem.com

Microwave-assisted SPPS has also emerged as a powerful technique to accelerate the coupling of sterically hindered amino acids, including N-methylated derivatives, by driving difficult couplings to completion more efficiently. cem.com

Coupling ReagentKey Features for N-Methylated ResiduesCommon Base Used
HATUHighly effective for sterically hindered couplings. peptide.comDIPEA peptide.com
PyAOPPromising for coupling protected N-methylamino acids. nih.govDIPEA
PyBOP/HOAtAlso very effective for these challenging couplings. nih.govDIPEA
PyBrOPUsed for difficult couplings. peptide.comDIPEA
COMUComparable efficiency to HATU, safer alternative. bachem.comDIPEA

Epimerization, the change in the configuration of a chiral center, is a significant concern during peptide synthesis, particularly for histidine residues. nih.govamazonaws.com The imidazole (B134444) ring of histidine can facilitate the abstraction of the α-proton during the activation step of coupling, leading to racemization. nih.gov The use of a protecting group on the imidazole side chain is crucial to suppress this side reaction.

The Boc group on the imidazole nitrogen of this compound helps to reduce the risk of epimerization. peptide.com Studies have shown that Fmoc-His(Boc)-OH, a related compound, exhibits minimal racemization during coupling reactions. amazonaws.com While N-methylated amino acids themselves can be prone to racemization upon activation, the careful selection of coupling reagents and conditions is key to maintaining chiral purity. researchgate.netmdpi.com For instance, keeping pre-activation times to a minimum when using reagents like HATU is recommended to avoid racemization.

The presence of an N-methylated residue can influence the subsequent steps of peptide synthesis. The altered backbone conformation may affect the efficiency of the following coupling reactions.

During the final cleavage of the peptide from the resin, which is typically performed under strong acidic conditions (e.g., with trifluoroacetic acid - TFA), certain side reactions can occur, especially in peptides rich in N-methylated amino acids. nih.gov These can include:

Fragmentation: The peptide bond between two consecutive N-methylated amino acids can be labile under acidic conditions. nih.gov

Diketopiperazine formation: This side reaction is more prevalent in peptides containing N-methylated residues. researchgate.net

The duration of the cleavage step can significantly impact the yield and purity of the final N-methylated peptide. nih.gov

Minimization of Epimerization in SPPS Utilizing this compound

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides. This compound is also suitable for use in solution-phase methodologies. sigmaaldrich.comsigmaaldrich.com The same challenges of sterically hindered coupling and potential for epimerization apply, and the choice of coupling reagents and reaction conditions is equally critical for successful synthesis.

Design and Synthesis of Peptidomimetics Incorporating N-Methylated Histidine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified structures to improve properties such as stability and bioavailability. uzh.ch The incorporation of N-methylated histidine is a common strategy in peptidomimetic design. uzh.chunimi.it

The introduction of a methyl group on the backbone amide nitrogen has profound effects on the peptide's conformation and its ability to form intermolecular interactions. mdpi.com

Key conformational effects of N-methylation include:

Disruption of Hydrogen Bonding: The N-methyl group eliminates the amide proton, which acts as a hydrogen bond donor. mdpi.comresearchgate.net This prevents the formation of intra- and intermolecular hydrogen bonds, which can destabilize or alter secondary structures like helices and sheets. mdpi.com

Increased Hydrophobicity: The addition of a methyl group increases the lipophilicity of the peptide. researchgate.net

Altered Backbone Torsion Angles: N-methylation can restrict the conformational freedom of the peptide backbone, favoring extended conformations. acs.org

Promotion of cis-Amide Bonds: N-methylation lowers the energy barrier between the cis and trans conformations of the peptide bond, increasing the likelihood of cis bond formation. This can lead to the adoption of unique folded structures.

These conformational changes can significantly impact the binding affinity and selectivity of the peptide for its biological target. nih.gov The rigidification of the peptide backbone through N-methylation can stabilize a bioactive conformation, leading to enhanced biological activity. nih.gov

Effect of N-MethylationStructural ConsequenceFunctional Implication
Elimination of Amide ProtonDisruption of hydrogen bond networks. mdpi.comresearchgate.netAltered secondary structure and potential loss of multimeric structures. mdpi.com
Increased LipophilicityIncreased hydrophobicity of the peptide. researchgate.netCan affect solubility and membrane permeability.
Steric HindranceRestricted backbone torsional angles (φ, ψ). acs.orgFavors specific, often extended, conformations.
Lowered cis/trans Energy BarrierIncreased probability of cis-amide bond formation. Adoption of unique turn structures and overall conformation.

Role in Modulating Biological Activity and Stability of Peptide Analogs

The incorporation of Nα-methylated amino acids, such as the derivative from this compound, into peptide chains is a key strategy for modulating the biological activity and enhancing the stability of peptide analogs. nih.gov N-methylation of the peptide backbone introduces significant conformational changes and steric hindrance, which can profoundly influence the peptide's therapeutic properties. nih.gov

One of the primary effects of N-methylation is the restriction of the peptide backbone's conformational flexibility. nih.gov This modification can favor a cis-amide bond conformation, which is less common in natural peptides, and can lead to the adoption of specific secondary structures that may enhance binding affinity to biological targets. nih.gov By locking the peptide into a bioactive conformation, the potency of the analog can be significantly increased. The presence of the methyl group can also disrupt intramolecular hydrogen bonds that are crucial for certain non-productive conformations, thereby favoring the desired three-dimensional structure for receptor interaction.

Furthermore, N-methylation is a widely recognized method to improve the metabolic stability of peptides. mdpi.comacs.org Peptides are often susceptible to enzymatic degradation by proteases in the body, which limits their therapeutic potential. The N-methyl group on the amide nitrogen acts as a shield, preventing the recognition and cleavage of the peptide bond by many common proteases. nih.gov For instance, studies on various antimicrobial peptides have shown that substitution with N-methyl amino acids enhances their stability in serum. mdpi.com This increased resistance to enzymatic degradation leads to a longer half-life in vivo, allowing for sustained therapeutic effects.

The introduction of an N-methylated histidine can also alter the lipophilicity of the peptide. acs.org This change in physicochemical properties can improve the peptide's ability to cross cellular membranes, enhancing its bioavailability. While N-methylation can sometimes negatively impact antimicrobial activity due to conformational changes, in many cases, analogs with N-methylated amino acids exhibit similar or even greater activity against certain pathogens. mdpi.com

The table below summarizes the general effects of incorporating N-methylated histidine into peptide analogs, a modification made possible through the use of building blocks like this compound.

PropertyEffect of Nα-MethylationRationale
Biological Activity Can be enhanced, reduced, or unchangedN-methylation alters the peptide's conformation, which can improve or hinder its fit with the target receptor. The specific outcome is highly dependent on the peptide sequence and the position of the modification.
Receptor Binding Often enhancedThe constrained conformation can mimic the bioactive structure more closely, leading to higher binding affinity. nih.gov
Enzymatic Stability Significantly increasedThe methyl group sterically hinders the approach of proteases, preventing cleavage of the adjacent peptide bond. nih.govmdpi.com
Cell Permeability Generally improvedIncreased lipophilicity can facilitate passive diffusion across cell membranes. acs.org
Conformational Flexibility ReducedThe steric bulk of the methyl group restricts rotation around the peptide backbone. nih.gov

Application in Protein Engineering and Chemical Biology Studies

The use of protected, modified amino acids like this compound is instrumental in the fields of protein engineering and chemical biology. These disciplines often require the precise introduction of non-canonical amino acids to probe or alter protein function in ways that are not possible with the 20 standard proteinogenic amino acids. nih.govrsc.org

Site-Specific Incorporation of Modified Histidine Residues

Site-specific incorporation of modified histidine residues, such as N-methyl-histidine, into a protein's primary sequence is a powerful tool for creating proteins with novel or enhanced properties. nih.gov This is often achieved through techniques like solid-phase peptide synthesis (SPPS) for smaller proteins or protein domains, or through the expansion of the genetic code in living cells. rsc.orgchemimpex.com In the context of SPPS, this compound would be a crucial building block in a Boc-based synthesis strategy.

The incorporation of N-methyl-histidine can lead to proteins with enhanced stability, altered catalytic activity, or novel binding specificities. nih.govchemimpex.com For example, the introduction of Nδ-methyl histidine into an engineered ascorbate (B8700270) peroxidase resulted in a significantly higher catalytic turnover number compared to the wild-type enzyme. nih.gov This highlights how subtle changes to a single amino acid side chain can have a profound impact on enzyme function.

The process of incorporating such a modified residue via SPPS involves the sequential addition of protected amino acids to a growing peptide chain on a solid support. The use of a doubly Boc-protected N-methyl-histidine derivative like this compound would ensure that both the α-amino group and the imidazole nitrogen are protected during the coupling steps, preventing unwanted side reactions. peptide.com

Below is a table illustrating the potential outcomes of site-specifically incorporating N-methyl-histidine into proteins.

Application AreaPotential Outcome of N-Methyl-Histidine Incorporation
Enzyme Engineering Altered catalytic activity, substrate specificity, or stability. Can be used to create novel biocatalysts. nih.gov
Therapeutic Proteins Increased resistance to proteolysis, leading to a longer circulating half-life. mdpi.com
Protein Folding Studies Probing the role of specific hydrogen bonds and conformational states in the folding process.
Biomaterial Development Creation of self-assembling peptides and proteins with unique structural properties.

Probing Histidine Modifications in Complex Biological Systems

Histidine residues in proteins are subject to various post-translational modifications (PTMs), including methylation, which play crucial roles in regulating protein function, stability, and cellular signaling. rsc.orgresearchgate.netrsc.org The study of these modifications is a key area of chemical biology. The synthesis of peptides and proteins containing site-specifically placed PTMs or their non-hydrolyzable analogs is essential for understanding their biological consequences. rsc.orgresearchgate.net

This compound can be used to synthesize peptide fragments of a protein that contain a stable N-methyl-histidine at a specific position. These synthetic peptides can then be used in a variety of ways to probe the function of histidine methylation. For instance, they can serve as antigens to generate antibodies that specifically recognize the methylated form of the protein, enabling the detection and tracking of this modification in complex biological samples.

Furthermore, these modified peptides can be used in biochemical assays to investigate how methylation at a particular histidine residue affects protein-protein interactions, enzyme kinetics, or substrate binding. rsc.org By comparing the behavior of the methylated peptide to its unmethylated counterpart, researchers can decipher the specific role of this PTM.

The use of unnatural amino acids, introduced via building blocks like this compound, also allows for the creation of chemical probes to study enzyme mechanisms. For example, incorporating a modified histidine into an enzyme's active site can help to elucidate the role of the natural histidine in catalysis. chemimpex.comacs.org This "chemical mutagenesis" approach provides insights that are often not attainable through traditional genetic methods alone. acs.orgresearchgate.net

Future Directions and Emerging Research Avenues for Boc N Me His Boc Oh

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-methylated amino acids, particularly those with reactive side chains like histidine, is often complex and can suffer from low yields and the use of hazardous reagents. nih.gov Current methodologies for producing derivatives like Boc-N-Me-His(Boc)-OH face challenges related to selective methylation and protection without compromising enantiomeric purity. nih.govacs.org

Future research is actively pursuing greener and more efficient synthetic strategies. One promising area is the use of sustainable and cost-effective methylating agents like dimethyl carbonate (DMC) in an acid-assisted system, which has shown high efficiency for N-methylation of various amino acids with minimal risk of racemization. rsc.org Another avenue involves biocatalysis and fermentative production methods, which offer an alternative to traditional chemical synthesis that often relies on toxic reagents. nih.gov

The development of streamlined, one-pot procedures is a significant goal. For instance, methods utilizing 5-oxazolidinone (B12669149) intermediates have been explored for N-methylation, though challenges remain for amino acids with highly nucleophilic side chains like histidine. acs.org Refining such multi-step sequences to improve yields and reduce the need for intermediate purification steps is a key focus for making this compound and related compounds more accessible for large-scale peptide synthesis.

MethodTraditional ApproachesEmerging Sustainable Approaches
Description Often involve direct methylation with hazardous reagents or multi-step processes with protective groups.Focus on using environmentally benign reagents, biocatalysis, and improving process efficiency.
Examples Reductive amination, use of 5-oxazolidinone intermediates. nih.govacs.orgAcid-assisted reactions with dimethyl carbonate (DMC), fermentative production. nih.govrsc.org
Advantages Established and understood methodologies.Eco-friendly, potentially higher selectivity, avoids toxic reagents. rsc.org
Disadvantages Use of toxic reagents, potential for over-methylation, often lower yields, and complex purification. nih.govNewer methods may require further optimization for broad applicability and scale-up.

Advanced Applications in Bioactive Peptide and Drug Design Research

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. nih.gov N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability, and modulate its receptor binding affinity and selectivity. nih.gov this compound is a key building block for accessing these benefits.

Emerging research focuses on using N-methylated histidine derivatives to design next-generation peptide drugs with superior pharmacokinetic profiles. chemimpex.com This includes the development of novel antibiotics, anticancer agents like actinomycin (B1170597) D, and immunosuppressants such as cyclosporine A, where N-methylation is a feature of their structure. nih.gov

Furthermore, N-methylated histidines are being used as tools in protein engineering and disease research. For example, they have been incorporated into peptides to study the catalytic mechanisms of metalloenzymes and to investigate the role of metal-histidine coordination in neurodegenerative diseases. nih.gov By enforcing a specific nitrogen ligation (delta or epsilon) to a metal cofactor, these derivatives allow researchers to probe the structure-function relationships in complex biological systems. nih.gov The use of this compound in the synthesis of peptide mimetics is also a burgeoning field, aiming to create molecules that mimic the biological activity of larger peptides but with improved stability and oral bioavailability. researchgate.net

Impact of N-MethylationResearch ApplicationExample
Enhanced Proteolytic Stability Increasing the in vivo half-life of peptide drugs.Development of more robust peptide-based therapeutics. nih.gov
Improved Membrane Permeability Enhancing drug absorption and cellular uptake.Design of orally bioavailable peptide mimetics. nih.gov
Conformational Constraint Modulating receptor selectivity and binding affinity.Creating highly specific agonists or antagonists for therapeutic targets. chempep.com
Altered Metal Coordination Probing the active sites of metalloenzymes.Designing de novo proteins and studying enzymatic catalysis. nih.gov

Q & A

Q. How can researchers ensure ethical reporting of this compound data, particularly negative or contradictory results?

  • Methodological Answer : Disclose all experimental conditions (e.g., humidity, equipment calibration) in supplemental materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. For contradictions, provide mechanistic hypotheses (e.g., solvent traces altering reactivity) and suggest replication studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.